ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE
Overview
Description
ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group and an ethyl acetate moiety. Its molecular formula is C14H15ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the intermediate 4-[(3-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions are common due to the presence of the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(3-CHLOROPHENYL)-3-OXOPROPANOATE: Similar structure but lacks the pyrazole ring.
ETHYL 2-(4-CHLOROBENZOYL)AMINO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a benzothiophene ring instead of a pyrazole ring.
Uniqueness
ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[4-[(3-chlorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-4-23-14(21)9-20-11(3)15(10(2)19-20)18-16(22)12-6-5-7-13(17)8-12/h5-8H,4,9H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUBHWWXOYQSBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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